molecular formula C13H12N2O3 B14816379 Furan, 2-methyl-5-(2-methyl-3-nitrophenyliminomethyl)-

Furan, 2-methyl-5-(2-methyl-3-nitrophenyliminomethyl)-

Cat. No.: B14816379
M. Wt: 244.25 g/mol
InChI Key: WMXCCXVRRROLFY-UHFFFAOYSA-N
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Description

2-methyl-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline is an organic compound that features a nitro group, a furan ring, and an aniline derivative

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-N-(2-methyl-3-nitrophenyl)methanimine

InChI

InChI=1S/C13H12N2O3/c1-9-6-7-11(18-9)8-14-12-4-3-5-13(10(12)2)15(16)17/h3-8H,1-2H3

InChI Key

WMXCCXVRRROLFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NC2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline typically involves the condensation of 2-methyl-3-nitroaniline with 5-methyl-2-furaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Halogens, nitric acid, and sulfuric acid.

Major Products Formed

Scientific Research Applications

2-methyl-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline stands out due to its unique combination of a nitro group, a furan ring, and an aniline derivative. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

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